molecular formula C16H15N3O2 B1419843 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204296-17-2

2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1419843
CAS RN: 1204296-17-2
M. Wt: 281.31 g/mol
InChI Key: BYKRCOGHFWMYPJ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives, such as “2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid”, are a significant family of N-heterocyclic compounds. They have a high impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties . They are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .

Mechanism of Action

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

The electronic structure analysis based on dft and td-dft calculations revealed that electron-donating groups (edgs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ict to/from this ring . This suggests that the compound might interact with its targets by donating electrons, leading to changes in the absorption and emission behaviors .

Biochemical Pathways

Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications and bio-macromolecular interactions . This suggests that the compound might affect multiple biochemical pathways related to these processes.

Pharmacokinetics

Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been noted for their better solubility in green solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been noted for their tunable photophysical properties . This suggests that the compound might have significant effects on the optical properties of the systems it interacts with.

Action Environment

The properties and stability found in similar compounds in the pyrazolo[1,5-a]pyrimidines family are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g . This suggests that the compound might have a robust action and stability across a variety of environments.

Future Directions

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . This contribution focuses on an overview of the current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines .

Biochemical Analysis

Biochemical Properties

2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins involved in cell signaling pathways, modulating their functions and contributing to its therapeutic potential.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . It also affects gene expression by inhibiting transcription factors involved in cell proliferation and survival, leading to reduced tumor growth in vitro and in vivo.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2, forming stable complexes that inhibit enzyme activity . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. The compound also modulates gene expression by interacting with transcription factors and altering their binding to DNA, resulting in changes in the expression of genes involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that the compound maintains its biological activity for several weeks, but its efficacy may decrease over time due to gradual degradation. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as apoptosis induction and cell cycle arrest, are sustained over time, but the magnitude of these effects may diminish with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis and cell cycle arrest . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window. Threshold effects have been observed, where doses above a certain level result in significant toxicity without additional therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by other enzymes. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of other metabolites, potentially leading to changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects. Its localization and accumulation can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes. Its localization within the nucleus allows it to directly influence gene expression and cell cycle regulation.

properties

IUPAC Name

2,7-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-9-6-4-5-7-12(9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKRCOGHFWMYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3N=CC(=C(N3N=C2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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